Ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 4-[[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O6/c1-4-28-19(27)24-7-5-13(6-8-24)20-17(26)15-10-29-18(21-15)22-16(25)9-14-11(2)23-30-12(14)3/h10,13H,4-9H2,1-3H3,(H,20,26)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWERXTANJUDBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones. This binding influences gene transcription, cell cycle regulation, and apoptosis.
Mode of Action
The compound interacts with its target, BRD4, by binding to the bromodomains. This binding can influence the transcription of genes, regulate the cell cycle, and induce apoptosis. .
Biochemical Pathways
The compound’s interaction with BRD4 can affect various biochemical pathways. BRD4 is known to play a crucial role in the transcription of genes and regulation of the cell cycle. Therefore, the compound’s action on BRD4 can potentially influence these pathways.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with BRD4. By binding to BRD4, the compound can influence gene transcription, cell cycle regulation, and apoptosis. .
Activité Biologique
Ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes functional groups such as isoxazole and piperidine, which are known for their diverse biological activities. The presence of these groups suggests potential interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of isoxazole compounds can exhibit antibacterial properties. For instance, compounds similar to ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate have been tested against various bacterial strains with promising results .
- Anticancer Properties : Isoxazole derivatives have been studied for their anticancer effects. Some studies suggest that they may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .
The biological activity of ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
- Receptor Modulation : It may interact with specific receptors in the body, modulating their activity and leading to physiological changes that combat disease.
- Cell Cycle Arrest : Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating .
Antibacterial Activity
A study conducted on various derivatives demonstrated that compounds containing the isoxazole moiety exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Zone of Inhibition (mm) | Gram-positive | Gram-negative |
|---|---|---|---|
| Compound A | 22 | Yes | No |
| Compound B | 19 | Yes | Yes |
| Ethyl 4-(...) | 27 | Yes | Yes |
| Ciprofloxacin | 19 | Yes | Yes |
This table illustrates that ethyl 4-(...) showed superior activity compared to standard antibiotics like Ciprofloxacin .
Anticancer Studies
In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines. For example, a study indicated a decrease in viability of breast cancer cells by over 50% at a concentration of 10 µM after 48 hours of treatment .
Q & A
Q. Example Reaction Conditions :
| Reagent | Role | Conditions | Reference |
|---|---|---|---|
| EDC/HOBt | Coupling agent | DCM, RT, 12 h | |
| DIPEA | Base | 2.5 equiv, RT | |
| Flash chromatography | Purification | 0–25% ethyl acetate in cyclohexane |
Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm structural integrity (e.g., piperidine protons at δ 1.2–3.5 ppm, isoxazole protons at δ 2.3–2.5 ppm) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1687 cm⁻¹, amide N-H at ~3280 cm⁻¹) .
What are the recommended storage conditions to ensure compound stability?
Answer:
Store at –20°C under inert gas (N₂/Ar) in airtight containers. Avoid humidity (>30% RH accelerates hydrolysis of ester/carbamate groups). Stability studies on analogs suggest a shelf life of >12 months under these conditions .
How can researchers design experiments to evaluate the compound's potential as a PROTAC component?
Answer:
- Target Identification : Link the compound to E3 ligase ligands (e.g., VHL or CRBN) via flexible spacers .
- Cellular Assays :
What strategies can resolve contradictions in biological activity data across different studies?
Answer:
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests.
- Dose-Response Analysis : Calculate IC50 values in multiple cell lines to rule out off-target effects .
- Structural Validation : Confirm compound identity via NMR and LC-MS to exclude batch variability .
How to optimize HPLC methods for purity analysis?
Answer:
- Column : C18 reverse-phase (e.g., 5 µm, 250 mm × 4.6 mm).
- Mobile Phase : Ammonium acetate buffer (pH 6.5) with acetonitrile gradient (10–90% over 20 min) .
- Detection : UV at 254 nm (for aromatic/heterocyclic moieties).
Q. Typical HPLC Parameters :
| Parameter | Value |
|---|---|
| Flow rate | 1.0 mL/min |
| Column temp. | 30°C |
| Injection vol. | 10 µL |
What structural modifications enhance target selectivity?
Answer:
- Piperidine Modifications : Introduce electron-withdrawing groups (e.g., sulfonyl in 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine derivatives) to improve HDAC binding .
- Isoxazole Replacement : Substitute with thiazole or pyrazole to alter steric/electronic profiles .
- Linker Optimization : Adjust spacer length (e.g., PEG vs. alkyl chains) to modulate PROTAC efficiency .
What are the key solubility considerations for in vitro assays?
Answer:
- Solvent : Use DMSO for stock solutions (≤10 mM) to avoid precipitation.
- Aqueous Buffers : Dilute in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays.
- Solubility Testing : Perform dynamic light scattering (DLS) to detect aggregates .
How to assess metabolic stability in preclinical models?
Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH.
- LC-MS Quantification : Monitor parent compound depletion over 60 min (t1/2 <30 min indicates poor stability) .
What computational methods predict binding affinity to HDACs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
